molecular formula C22H17N7NaO6S B606694 Mordant Brown 1 CAS No. 3564-15-6

Mordant Brown 1

Cat. No.: B606694
CAS No.: 3564-15-6
M. Wt: 530.5 g/mol
InChI Key: FYPOANGYTWRVNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mordant Brown 1 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific reaction times to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out under controlled conditions. The process includes the purification of the dye through filtration, washing, and drying steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Mordant Brown 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mordant Brown 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mordant Brown 1 involves its ability to form complexes with metal ions, which enhances its binding to fabrics and tissues. The dye interacts with metal ions through coordination bonds, leading to the formation of stable dye-metal complexes. These complexes exhibit improved color fastness and stability .

Comparison with Similar Compounds

Similar Compounds

  • Mordant Red 19
  • Mordant Yellow 10
  • Mordant Blue 13

Comparison

Mordant Brown 1 is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. Compared to other mordant dyes, this compound exhibits superior color fastness and stability, making it a preferred choice in various applications .

Conclusion

This compound is a versatile azo dye with significant applications in the textile industry and scientific research. Its unique properties, including its ability to form stable complexes with metal ions, make it a valuable compound for various uses. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its wide-ranging applications and advantages over similar compounds.

Properties

CAS No.

3564-15-6

Molecular Formula

C22H17N7NaO6S

Molecular Weight

530.5 g/mol

IUPAC Name

sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);

InChI Key

FYPOANGYTWRVNP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+]

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Mordant Brown 1;  NSC-326197;  NSC 326197;  NSC326197.

Origin of Product

United States
Customer
Q & A

Q1: How does Mordant Brown 1 exert its inhibitory effect on the CD40-CD154 interaction, and what are the downstream consequences of this inhibition?

A1: The research paper primarily focuses on the identification and initial characterization of this compound as an inhibitor of the CD40-CD154 interaction. While the exact mechanism of action is not fully elucidated in this study, the authors demonstrate through binding experiments that this compound directly inhibits the interaction between CD40 and CD154 with sub-micromolar activity []. This interaction, crucial for costimulatory signaling in T-cell activation, is effectively blocked by the compound. Consequently, downstream cellular responses induced by CD154 (CD40L) in human THP-1 cells are inhibited in a concentration-dependent manner []. This inhibition of CD40-CD154 interaction holds promise for potential therapeutic applications in autoimmunity and transplantation, where disrupting this signaling pathway could help modulate immune responses.

Q2: The study mentions this compound exhibits high selectivity for CD40-CD154. What is the significance of this selectivity?

A2: The selectivity of this compound for the CD40-CD154 interaction is particularly noteworthy []. The compound demonstrates over 100-fold selectivity for this interaction compared to other related protein pairs within the tumor necrosis factor (TNF) superfamily, including TNF-R1-TNF-α, BAFF-R(CD268)-BAFF(CD257/BLys), and others []. This high selectivity is crucial for minimizing potential off-target effects and improving the safety profile of a potential drug candidate. By specifically targeting the CD40-CD154 interaction, this compound could offer a more targeted therapeutic approach with potentially fewer side effects compared to less selective inhibitors.

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